2-(2-Ethyl-1H-benzo[d]imidazol-5-yl)acetic acid
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Overview
Description
2-(2-Ethyl-1H-benzo[d]imidazol-5-yl)acetic acid is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that have significant importance in medicinal chemistry due to their broad range of biological activities. The structure of this compound consists of a benzimidazole ring substituted with an ethyl group at the 2-position and an acetic acid moiety at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Ethyl-1H-benzo[d]imidazol-5-yl)acetic acid typically involves the condensation of o-phenylenediamine with an appropriate carboxylic acid derivative. One common method is the reaction of o-phenylenediamine with ethyl chloroacetate in the presence of a base such as potassium carbonate, followed by cyclization to form the benzimidazole ring. The resulting intermediate is then hydrolyzed to yield the target compound .
Industrial Production Methods
Industrial production methods for benzimidazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity .
Chemical Reactions Analysis
Types of Reactions
2-(2-Ethyl-1H-benzo[d]imidazol-5-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
2-(2-Ethyl-1H-benzo[d]imidazol-5-yl)acetic acid has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in the treatment of diseases such as cancer and bacterial infections.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-(2-Ethyl-1H-benzo[d]imidazol-5-yl)acetic acid involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzymes or receptors, inhibiting their activity. This can lead to the disruption of essential biological processes in microorganisms, making it effective as an antimicrobial agent. Additionally, the compound can interfere with DNA synthesis and repair, contributing to its potential anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-benzo[d]imidazol-2-yl)acetic acid
- 2-(2-Methyl-1H-benzo[d]imidazol-5-yl)acetic acid
- 2-(2-Propyl-1H-benzo[d]imidazol-5-yl)acetic acid
Uniqueness
2-(2-Ethyl-1H-benzo[d]imidazol-5-yl)acetic acid is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the ethyl group at the 2-position and the acetic acid moiety at the 5-position can enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C11H12N2O2 |
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Molecular Weight |
204.22 g/mol |
IUPAC Name |
2-(2-ethyl-3H-benzimidazol-5-yl)acetic acid |
InChI |
InChI=1S/C11H12N2O2/c1-2-10-12-8-4-3-7(6-11(14)15)5-9(8)13-10/h3-5H,2,6H2,1H3,(H,12,13)(H,14,15) |
InChI Key |
ZOIBNYCXQSUWOO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=C(N1)C=C(C=C2)CC(=O)O |
Origin of Product |
United States |
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